2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 1394319-46-0
VCID: VC2943118
InChI: InChI=1S/C14H9BrF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H
SMILES: C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br
Molecular Formula: C14H9BrF5NS
Molecular Weight: 398.19 g/mol

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

CAS No.: 1394319-46-0

Cat. No.: VC2943118

Molecular Formula: C14H9BrF5NS

Molecular Weight: 398.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole - 1394319-46-0

Specification

CAS No. 1394319-46-0
Molecular Formula C14H9BrF5NS
Molecular Weight 398.19 g/mol
IUPAC Name [2-(4-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Standard InChI InChI=1S/C14H9BrF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Standard InChI Key AKKMASJEPSGJHM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br

Introduction

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a complex organic compound that belongs to the category of heterocyclic compounds, specifically indoles. It features a unique structure with a bromophenyl group and a pentafluorosulfanyl substituent, which enhances its electronic properties and reactivity. This compound is of interest in organic chemistry, particularly for its potential applications in medicinal chemistry and material science.

Key Structural Data:

PropertyValue
Molecular FormulaC14H9BrF5NS
Molecular Weight398.19 g/mol
CAS Number1394319-46-0
MDL NumberMFCD22421668
IUPAC Name[2-(4-bromophenyl)-1H-indol-5-yl]-pentafluoro-lambda6-sulfane

Synthesis and Chemical Reactions

The synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole can be achieved through various methodologies, including palladium-catalyzed reactions and other synthetic pathways that involve the modification of indole derivatives. The compound can participate in several types of chemical reactions, such as substitution reactions, where the bromine atom on the phenyl ring can be replaced by other functional groups under appropriate conditions.

Synthesis Methods:

  • Palladium-Catalyzed Reactions: These reactions are commonly used for forming carbon-carbon bonds and can be applied to introduce the bromophenyl group onto the indole core.

  • Modification of Indole Derivatives: This involves altering existing indole compounds to incorporate the pentafluorosulfanyl group and the bromophenyl moiety.

Potential Applications

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole has potential applications in medicinal chemistry and material science. The structural modifications of indoles can lead to significant changes in biological activity, making them valuable for drug design. The unique electronic properties imparted by the pentafluorosulfanyl group may enhance interactions with biological targets, although further research is needed to fully explore these possibilities.

Potential Uses:

  • Medicinal Chemistry: The compound's unique structure could be exploited for developing drugs with specific biological activities.

  • Material Science: The fluorinated nature of the compound might contribute to novel material properties.

Stability and Reactivity

The stability and reactivity of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole under various conditions require further investigation. The compound's reactivity is influenced by the strong electron-withdrawing effect of the pentafluorosulfanyl group, which can affect its participation in chemical reactions.

Factors Influencing Reactivity:

  • Temperature: Controls the rate of reaction.

  • Solvent Choice: Affects the reaction environment and selectivity.

  • Reaction Time: Determines the extent of reaction completion.

Related Biological Activities:

  • Antimicrobial Effects: Common among indole derivatives.

  • Enzyme Inhibition: Potential therapeutic applications.

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